

# Technical Monograph: Xylose-2-13C

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## Compound of Interest

Compound Name: Xylose-2-13C

Cat. No.: B12397748

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## Molecular Architecture & Metabolic Tracing

### Part 1: Molecular Specifications & NMR Signature[1][2]

D-Xylose-2-13C is a stable isotope-labeled aldopentose where the carbon atom at position 2 is enriched with Carbon-13 (

C).[1] Unlike uniform labeling, position-specific labeling at C2 provides a unique "reporter" signal for resolving the non-oxidative branch of the Pentose Phosphate Pathway (PPP) and differentiating it from glycolytic flux.

### Chemical Structure & Isotopic Data[2][3][4][5][6][7]

- Systematic Name: (3R,4S,5R)-oxane-2,3,4,5-tetrol-2-

C

- Formula:

C

C

H

O

- Molecular Weight: 151.12 g/mol

- Isotopic Enrichment: Typically

99 atom %

C at C2.

- Anomeric Forms: Exists in solution as an equilibrium of

-pyranose (~36%),

-pyranose (~63%), and trace furanose/acyclic forms.

## NMR Spectral Characteristics

The

C label at C2 fundamentally alters the NMR splitting patterns, introducing large heteronuclear couplings (

) and homonuclear couplings (

) if adjacent carbons are labeled in metabolic products.

Table 1: Key NMR Parameters for D-Xylose-2-<sup>13</sup>C (in D

O)

Nucleus	Position	Chemical Shift ( , ppm)	Coupling Constant ( , Hz)	Structural Insight
C	C2 (Label)	74.0 - 75.0	-	Primary Reporter Signal
C	C1 (Anomeric)	93.0 ( ) / 97.5 ( )	Hz	Observed only if C1 is also labeled (metabolic products)
C	C3	~76.0	Hz	Observed in uniformly labeled products
H	H2	3.2 - 3.5	Hz	Dominant doublet satellite
H	H1	4.5 ( ) / 5.1 ( )	Hz	Small geminal coupling, often unresolved

“

*Expert Insight: In proton NMR (*

H-NMR), the H2 signal will appear as a widely split doublet (due to the ~145 Hz coupling to the

C nucleus) flanking the central unlabeled H2 signal. This "satellite" signature is the primary method for quantifying fractional enrichment without needing a

C probe.

## Part 2: Synthesis Protocol (Chemo-Enzymatic Route)

Producing high-purity D-**Xylose-2-13C** requires a strategy that introduces the label at the correct stereochemical position. The most robust laboratory-scale method combines Wohl Degradation with the Bilik Reaction (Molybdate-catalyzed epimerization).

Mechanism:

- Source: Start with D-Glucose-3-13C.
- Chain Shortening: Degradation removes C1. The original C3 (labeled) becomes C2 of the pentose.
- Epimerization: The resulting Arabinose-2-13C is epimerized to **Xylose-2-13C**.

### Step-by-Step Methodology

Phase 1: Wohl Degradation (Glucose

Arabinose)

- Oximation: React D-Glucose-3-13C with hydroxylamine hydrochloride in basic methanol to form the oxime.
- Acetylation: Treat with acetic anhydride to form the peracetylated aldonitrile.
- Ammonolysis: React with ammonia in methanol. This eliminates the nitrile group (original C1) and deacetylates the sugar, yielding D-Arabinose-2-13C.
  - Note: The label has moved from C3 (hexose) to C2 (pentose).

Phase 2: Bilik Epimerization (Arabinose

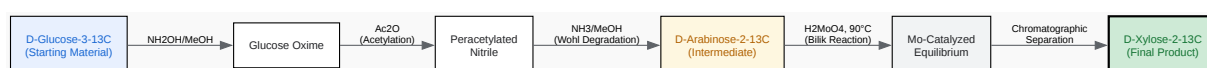
Xylose)

- Catalysis: Dissolve D-Arabinose-2-13C in water containing catalytic molybdic acid (H

MoO

, 0.1–1.0 wt%).

- Reaction: Heat to 90°C for 4–6 hours. The reaction reaches an equilibrium (~3:1 Arabinose:Xylose).
- Separation: Remove molybdate via anion exchange resin. Separate D-**Xylose-2-13C** from unreacted arabinose using cation-exchange chromatography (Ca form) or cellulose partition chromatography.
- Crystallization: Crystallize from ethanol/water to achieve >99% isomeric purity.



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Figure 1: Chemo-enzymatic synthesis workflow converting D-Glucose-3-13C to D-**Xylose-2-13C** via chain shortening and molybdate-catalyzed epimerization.

## Part 3: Metabolic Flux Analysis (MFA) Applications[6][7][9][10]

The primary utility of **Xylose-2-13C** is tracing carbon flow through the Pentose Phosphate Pathway (PPP), specifically distinguishing between the oxidative and non-oxidative branches, and quantifying flux into glycolysis.

### The "Atom Mapping" Logic

When a cell metabolizes **Xylose-2-13C**, the label redistributes into central carbon metabolites in a predictable pattern.

- Xylose Entry: Xylose

Xylulose

Xylulose-5-Phosphate (X5P-2-13C).

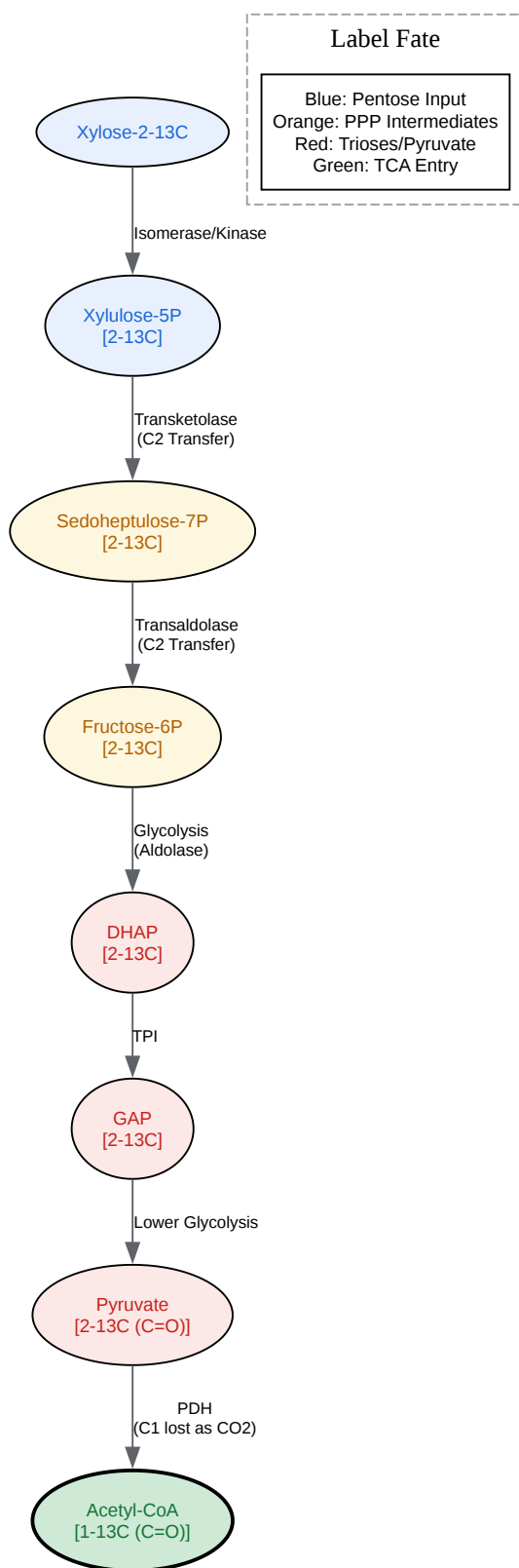
- Transketolase 1 (TK1):

- The C1-C2 unit of X5P (containing the label at C2) is transferred to S7P.
- Result: Sedoheptulose-7-P is labeled at C2.
- Transaldolase (TA):
  - The C1-C3 unit of S7P (label at C2) moves to Fructose-6-P.
  - Result: Fructose-6-P is labeled at C2.
- Glycolysis:
  - F6P-2-13C  
  
F1,6BP-2-13C.
  - Aldolase cleavage:
    - C1-C3  
  
Dihydroxyacetone Phosphate (DHAP-2-13C).
    - C4-C6  
  
Glyceraldehyde-3-Phosphate (GAP, Unlabeled).
  - Triose Phosphate Isomerase equilibrates DHAP and GAP.
  - Result: The triose pool becomes enriched at the central carbon (C2).
- Pyruvate & TCA:
  - GAP-2-13C  
  
Pyruvate-2-13C (Carbonyl labeled).
  - Pyruvate Dehydrogenase: Releases C1 (COOH) as CO

- Result: Acetyl-CoA-1-13C (Carbonyl labeled).

Diagnostic Value: If the label appears in Acetyl-CoA (C1), it confirms flux through the non-oxidative PPP. If Xylose were catabolized via an alternative oxidative pathway (e.g., Dahms pathway in some bacteria), the label distribution would differ (e.g., loss as CO

or appearance at C1 of Pyruvate).



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Figure 2: Atom mapping of the C2 label from Xylose through the Non-Oxidative Pentose Phosphate Pathway and Glycolysis to Acetyl-CoA.

## Part 4: Quality Control & Analysis

Trustworthiness in metabolic studies relies on the purity of the tracer.

- Isotopic Purity (MS): Use GC-MS of aldonitrile acetate derivatives.
  - Monitor fragment ions:  $m/z$  217 (C1-C2 fragment).
  - Expect a +1 mass shift compared to natural abundance standards.
- Positional Purity (NMR):
  - Run a quantitative  
  
C-NMR with inverse gated decoupling.
  - Verify >99% signal intensity at ~74.5 ppm (C2) relative to other carbons (natural abundance background).
  - Any signal at ~97 ppm (C1) indicates contamination from [1- $^{13}\text{C}$ ]Xylose (likely from improper synthesis starting material).

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